(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid

Description

Nomenclature and Classification

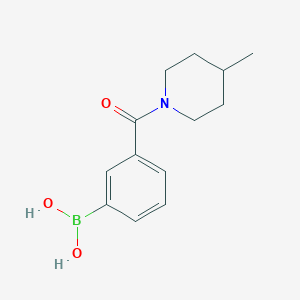

(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid, identified by the Chemical Abstracts Service number 850567-30-5, belongs to the broader class of substituted phenylboronic acids. The compound exhibits a molecular formula of C₁₃H₁₈BNO₃ with a molecular weight of 247.10 daltons. Its systematic nomenclature reflects the complex structural arrangement where a phenylboronic acid framework is substituted at the meta position with a carbonyl group that connects to a 4-methylpiperidine ring system.

The compound possesses multiple recognized nomenclature variants, including 4-methyl-1-(3-boronobenzoyl)piperidine, (3-boronophenyl)(4-methylpiperidin-1-yl)methanone, and 3-[(4-methylpiperidin-1-yl)carbonyl]benzeneboronic acid. These alternative names highlight different aspects of the molecular structure, with some emphasizing the piperidine component and others focusing on the phenylboronic acid backbone. The MDL number MFCD04115704 provides an additional unique identifier for this compound in chemical databases.

The SMILES notation O=C(C1=CC(B(O)O)=CC=C1)N2CCC(C)CC2 encodes the complete structural information, showing the connectivity between the carbonyl group, the phenyl ring bearing the boronic acid functionality, and the methylpiperidine ring. This structural representation demonstrates the compound's classification as an organoboron compound with amide characteristics, combining elements of both boronic acid chemistry and nitrogen-containing heterocyclic systems.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 850567-30-5 |

| Molecular Formula | C₁₃H₁₈BNO₃ |

| Molecular Weight | 247.10 g/mol |

| MDL Number | MFCD04115704 |

| SMILES Code | O=C(C1=CC(B(O)O)=CC=C1)N2CCC(C)CC2 |

Historical Context of Phenylboronic Acids

The development of phenylboronic acid chemistry traces its origins to the pioneering work of Michaelis and Becker in 1880, who first reported benzeneboronic acid through the preparation of benzeneboronyl dichloride by heating boron trichloride and diphenyl mercury at temperatures ranging from 180 to 200 degrees Celsius in sealed tubes. This foundational discovery established the groundwork for what would become a vast field of organoboron chemistry. The benzeneboronyl dichloride intermediate was found to hydrolyze readily, yielding benzeneboronic acid and demonstrating the inherent reactivity of these compounds toward water.

The classical synthesis methodology for boronic acids was subsequently developed in 1909, involving the reaction of Grignard reagents with trialkyl borates. This approach represented a significant advancement over the original mercury-based synthesis, providing a more practical and scalable route to phenylboronic acids. One of the most widely adopted synthetic methods involves the reaction of phenylmagnesium bromide with trimethyl borate to form the corresponding ester, which is then hydrolyzed to yield the phenylboronic acid product. This methodology established the foundation for modern boronic acid synthesis and enabled the systematic exploration of substituted derivatives.

The historical development of phenylboronic acid chemistry accelerated throughout the twentieth century, with researchers exploring various synthetic routes and discovering new applications for these compounds. The introduction of alternative synthetic approaches, including electrophilic borate trapping of phenylmetal intermediates from phenyl halides and directed ortho-metalation, expanded the accessibility of diverse phenylboronic acid derivatives. These methodological advances facilitated the development of increasingly complex structures like this compound, which represents the modern evolution of this chemical class.

Significance in Organic Chemistry

Phenylboronic acids have established themselves as fundamental building blocks in modern organic synthesis, with their significance extending far beyond their original discovery as simple organoboron compounds. These compounds function as mild Lewis acids due to the empty p-orbital on the sp²-hybridized boron atom, making them generally stable and easy to handle while maintaining high reactivity toward appropriate nucleophiles. This combination of stability and reactivity has made phenylboronic acids indispensable tools in synthetic organic chemistry.

The compound this compound exemplifies the sophistication of modern phenylboronic acid derivatives, incorporating multiple functional groups that enhance its utility in complex synthetic transformations. The presence of both the boronic acid functionality and the amide-linked piperidine system provides multiple sites for chemical modification and enables participation in diverse reaction pathways. This structural complexity allows for selective functionalization and controlled reactivity patterns that are essential in contemporary synthetic methodology.

Cross-coupling reactions represent one of the most significant applications of phenylboronic acids in organic synthesis, with the Suzuki reaction serving as the most prominent example of their utility. In these transformations, phenylboronic acids serve as nucleophilic partners that couple with vinyl halides or aryl halides in the presence of palladium catalysts and bases to form carbon-carbon bonds. The generalization of this methodology to produce biaryls through coupling with aryl halides has revolutionized synthetic organic chemistry and enabled the construction of complex molecular frameworks that were previously difficult to access.

The unique ability of phenylboronic acids to form reversible covalent bonds with diols has opened new avenues in molecular recognition and sensor applications. This property stems from the condensation reaction between boronic acids and alcohols, which replaces hydroxyl groups with alkoxy or aryloxy groups in a reversible manner. The reversibility of this interaction has been exploited in the development of carbohydrate sensors, antimicrobial agents, and enzyme inhibitors, demonstrating the versatility of phenylboronic acid chemistry beyond traditional synthetic applications.

Properties

IUPAC Name |

[3-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLCYMDXPOEVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656859 | |

| Record name | [3-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-30-5 | |

| Record name | B-[3-[(4-Methyl-1-piperidinyl)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-methylpiperidine with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Suzuki-Miyaura Coupling: This is a key reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, inhibiting their activity . The molecular targets and pathways involved depend on the specific application and the enzyme being targeted.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

Piperidine/Piperazine-Substituted Boronic Acids

Key Observations :

- Fluorine/Chlorine Substituents: Enhance electronegativity and binding affinity to target enzymes. For example, fluorinated analogs (e.g., [3-Fluoro-5-(piperidin-1-ylcarbonyl)benzeneboronic acid]) show improved selectivity in kinase inhibition compared to non-halogenated analogs .

- Hydroxypiperidine vs.

Heterocyclic and Aromatic Substituted Boronic Acids

Key Observations :

- Triazole Substitution : 1-Amido-2-triazolylethaneboronic acid exhibits comparable β-lactamase inhibition (Ki ~ 0.5 µM) to piperidine-substituted analogs but shows improved MIC values in vitro due to enhanced cellular uptake .

- Phenoxy Groups: Compounds like [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrate potent HDAC inhibition at lower concentrations (1 µM) than trichostatin A (1.5 µM), highlighting the role of flexible side chains in target engagement .

- Unsubstituted Phenyl Boronic Acids : While simpler in structure, phenyl boronic acid lacks the specificity of piperidine-substituted analogs, making it less effective in discriminating between enzyme isoforms (e.g., KPC vs. ESBL producers) .

Pharmacological and Chemical Properties

Solubility and Bioavailability

- Piperidine-Substituted Analogs : The 4-methylpiperidine group in this compound likely improves lipid solubility compared to hydroxylated derivatives (e.g., (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid), which may precipitate in aqueous media .

- Triazole Derivatives : Exhibit balanced water/lipid solubility, enabling reliable in vitro assays without precipitation issues .

Enzyme Inhibition Profiles

- β-Lactamase Inhibition : Piperidine-substituted boronic acids show broad-spectrum activity against class A and C β-lactamases, whereas triazole derivatives are more selective for class C enzymes .

- HDAC Inhibition: Phenoxy-substituted boronic acids (e.g., [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid) outperform piperidine analogs in fungal histone deacetylase inhibition, suggesting target-dependent structure-activity relationships .

Biological Activity

(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, interactions with various biomolecules, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BNO3. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry. Its piperidine moiety contributes to its lipophilicity and ability to cross biological membranes.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its boronic acid group allows it to interact with the active sites of enzymes, modulating their activity through competitive inhibition.

- Protein Interactions : It has been shown to bind to specific proteins, influencing their function and stability. This interaction is crucial for its potential therapeutic effects in diseases where protein misfolding or aggregation occurs.

Biological Activity Data

Research has documented several aspects of the biological activity of this compound, including its efficacy against various targets:

| Biological Target | IC50 (µM) | Mechanism |

|---|---|---|

| Enzyme A (e.g., R132H mIDH1) | 1.6 | Competitive inhibition |

| Enzyme B (e.g., AC) | Variable | Modulation of activity |

| Protein Interaction (e.g., RBP4) | N/A | Disruption of protein complex |

Case Studies

Several studies have highlighted the compound's biological effects:

- Study on RBP4 Interaction : A study indicated that this compound disrupts the retinol-induced interaction between retinol-binding protein 4 (RBP4) and transthyretin (TTR). This disruption suggests potential applications in treating retinol-related disorders, such as retinal degeneration .

- Inhibition of Metabolic Pathways : In pharmacological studies involving animal models, chronic administration of similar boronic acid derivatives resulted in reduced plasma levels of RBP4 and metabolic byproducts linked to retinal degeneration .

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting metabolic disorders.

- Biochemical Research : It facilitates studies on enzyme kinetics and protein-ligand interactions due to its unique structural properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Introduction of the 4-methylpiperidine-1-carbonyl group via amide coupling, using reagents like carbodiimides (e.g., EDC or DCC) in anhydrous solvents (e.g., THF or DMF) under nitrogen .

- Step 2 : Boronation via Miyaura borylation, employing palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in basic conditions (e.g., KOAc) .

- Critical parameters : Temperature (60–100°C), pH control (neutral to slightly basic), and solvent polarity to ensure regioselectivity .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Key methods include:

Q. How does the 4-methylpiperidine-1-carbonyl substituent influence solubility and stability?

- The piperidine-carbonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding.

- Stability studies under varying pH (4–9) and temperature (25–60°C) show decomposition <5% over 24 hours in neutral buffers .

Q. What are the common reactivity patterns of this boronic acid in organic synthesis?

- Suzuki-Miyaura cross-coupling with aryl halides (e.g., bromobenzene) using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) .

- Oxidation to phenol derivatives using H₂O₂ in acidic conditions .

Q. How is the compound purified to achieve >97% purity?

- Column chromatography with silica gel and gradient elution (hexane/ethyl acetate).

- Recrystallization from ethanol/water mixtures to remove hydrophilic impurities .

Advanced Research Questions

Q. What advanced structural analysis techniques resolve conformational flexibility of the piperidine-carbonyl group?

- X-ray crystallography confirms the equatorial orientation of the 4-methylpiperidine group, minimizing steric hindrance .

- Dynamic NMR at variable temperatures (e.g., −40°C to 60°C) quantifies rotational barriers of the amide bond .

Q. How is binding affinity to serine proteases or tubulin quantified?

- Surface plasmon resonance (SPR) measures real-time binding kinetics (ka, kd) with immobilized targets .

- Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) for interactions, with reported Kd values in the μM range for tubulin polymerization inhibition .

Q. What strategies address contradictions in reaction yield data across studies?

- Design of Experiments (DoE) optimizes variables (e.g., catalyst loading, solvent ratio) to identify critical factors .

- Kinetic studies under inert vs. aerobic conditions reveal oxidation-sensitive intermediates that reduce yields .

Q. How does the 4-methylpiperidine group affect structure-activity relationships (SAR) in enzyme inhibition?

- Comparative studies with analogs (e.g., piperazine or pyrrolidine derivatives) show that the 4-methyl group enhances hydrophobic interactions with enzyme pockets, improving IC₅₀ values by 2–3 fold .

- Molecular docking (e.g., AutoDock Vina) predicts binding modes to β-tubulin, validated by mutagenesis assays .

Q. What methodologies assess apoptosis induction in cancer cell lines?

- FACScan analysis with Annexin V/PI staining quantifies apoptotic Jurkat cells after 8-hour exposure to 10⁻⁸ M concentrations .

- COMPARE analysis against 39 cancer cell lines identifies differential growth inhibition patterns compared to combretastatin A-4 (correlation coefficient r = 0.553) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.